2-(Bromomethyl)-1,4-dimethoxybenzene

CAS No.: 60732-17-4

Cat. No.: VC1980286

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60732-17-4 |

|---|---|

| Molecular Formula | C9H11BrO2 |

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | 2-(bromomethyl)-1,4-dimethoxybenzene |

| Standard InChI | InChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 |

| Standard InChI Key | CZDKYDOSKNCXSM-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)CBr |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)CBr |

Introduction

Basic Identification and Structure

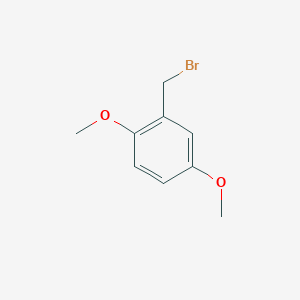

2-(Bromomethyl)-1,4-dimethoxybenzene, also commonly known as 2,5-dimethoxybenzyl bromide, is an organic compound with the CAS registry number 60732-17-4 . Its molecular formula is C₉H₁₁BrO₂ with a molecular weight of 231.086 g/mol . The compound belongs to the class of brominated aromatic compounds featuring a bromomethyl group attached to a dimethoxylated benzene ring.

The structure consists of a benzene ring with two methoxy groups at positions 1 and 4 (also referred to as 2,5-dimethoxy by some nomenclature systems) and a bromomethyl group at position 2 . This specific arrangement of functional groups contributes to its unique chemical reactivity and applications in organic synthesis.

Identifiers and Nomenclature

The compound is identified through several chemical identifiers as presented in Table 1:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-(bromomethyl)-1,4-dimethoxybenzene |

| Common Name | 2,5-Dimethoxybenzylbromide |

| CAS Number | 60732-17-4 |

| European Community (EC) Number | 835-211-4 |

| Molecular Formula | C₉H₁₁BrO₂ |

| InChI | InChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 |

| InChIKey | CZDKYDOSKNCXSM-UHFFFAOYSA-N |

| SMILES | COc1ccc(c(c1)CBr)OC |

Table 1: Chemical identifiers for 2-(Bromomethyl)-1,4-dimethoxybenzene

Physical and Chemical Properties

Physical Properties

2-(Bromomethyl)-1,4-dimethoxybenzene is a solid at room temperature . It possesses several notable physical properties that make it useful for various chemical applications, as detailed in Table 2:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 58.90°C (Predicted) |

| Boiling Point | 281.8°C at 760 mmHg |

| Density | 1.384 g/cm³ |

| Flash Point | 122.4°C |

| Refractive Index | 1.538 |

| Vapor Pressure | Not available |

| LogP | 2.59870 |

| PSA (Polar Surface Area) | 18.46000 |

| Exact Mass | 229.99424 |

| Storage Conditions | Store at 4°C |

Table 2: Physical properties of 2-(Bromomethyl)-1,4-dimethoxybenzene

Chemical Properties

The chemical reactivity of 2-(Bromomethyl)-1,4-dimethoxybenzene is largely determined by its functional groups. The bromomethyl group acts as an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions. The methoxy groups, being electron-donating, influence the electronic distribution in the benzene ring, affecting reactivity patterns in various chemical transformations.

The compound's reactivity is characterized by:

-

High susceptibility to nucleophilic attack at the bromomethyl position

-

Enhanced reactivity due to the electron-donating effect of the methoxy groups

-

Potential for further functionalization through various organic reactions

Synthesis Methods

Bromomethylation of 1,4-dimethoxybenzene

The primary method for synthesizing 2-(Bromomethyl)-1,4-dimethoxybenzene involves the bromomethylation of 1,4-dimethoxybenzene. This reaction typically yields both mono- and bis-bromomethylated products .

The reaction involves electrophilic aromatic substitution, where the methoxy groups direct the incoming bromomethyl group to specific positions on the benzene ring. The reaction can be controlled to favor the formation of either the mono-bromomethylated product (2-(Bromomethyl)-1,4-dimethoxybenzene) or the bis-bromomethylated product (1,4-bis(bromomethyl)-2,5-dimethoxybenzene) .

Reaction Conditions and Yields

A typical bromomethylation procedure involves the following:

-

Starting material: 1,4-dimethoxybenzene

-

Brominating agent: Typically N-bromosuccinimide (NBS) or similar reagents

-

Solvent: Often carbon tetrachloride (CCl₄) or dichloromethane

-

Catalyst: Lewis acids or peroxides such as benzoyl peroxide

-

Reaction conditions: Heating under reflux

According to literature reports, this reaction can achieve high yields, with the bis(bromomethyl) compound obtained in approximately 87% yield, while the mono(bromomethyl) product (2-(Bromomethyl)-1,4-dimethoxybenzene) is obtained in approximately 12% yield . The relative yields can be adjusted by controlling reaction conditions such as reagent ratios, temperature, and reaction time.

Chemical Reactions and Applications

Nucleophilic Substitution Reactions

Due to the presence of the reactive bromomethyl group, 2-(Bromomethyl)-1,4-dimethoxybenzene readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

Phosphonation reactions: Reaction with triethyl phosphite via the Arbusow reaction to form phosphonate esters, which are valuable in Horner-Wadsworth-Emmons reactions .

-

Amine alkylation: Formation of benzylamine derivatives through reaction with primary or secondary amines.

-

Ether formation: Reaction with alcohols or phenols to form benzyl ethers.

-

Thioether formation: Reaction with thiols to form sulfur-containing derivatives.

Applications in Organic Synthesis

2-(Bromomethyl)-1,4-dimethoxybenzene serves as a key building block in the synthesis of more complex molecules:

-

Preparation of phosphonates: The compound is used to prepare tetraethyl [2,5-dimethoxy-1,4-phenylenebis(methylene)]diphosphonate through the Arbusow reaction, which is subsequently employed in Horner reactions for the synthesis of distyrylbenzene derivatives .

-

Synthesis of stilbene derivatives: It serves as a precursor in the preparation of stilbenes, which are further converted to benzoquinones with styryl substituents .

-

Preparation of phenylethene derivatives: The compound is utilized in the synthesis of (E)-2-(2,5-diallyloxyphenyl)-1-(2,5-dimethylphenyl)ethene and related compounds .

Research Findings and Applications

Use in Chemical Research

The research literature documents several important applications of 2-(Bromomethyl)-1,4-dimethoxybenzene:

-

Cross-coupling reactions: The compound has been employed in various cross-coupling protocols, including Suzuki, Stille, and Negishi reactions.

-

Preparation of quinones: It has been used in the synthesis of 1,4-benzoquinones with styryl substituents, which have potential applications in materials science .

-

Synthesis of phosphonium salts: The compound readily forms phosphonium salts that are valuable in Wittig reactions for the construction of carbon-carbon double bonds.

Literature Citations

The compound has been referenced in several scholarly publications, indicating its importance in chemical research:

-

Kumar, Srinivas K.; Amador, Maria; Hidalgo, Manuel; Bhat, Sujata V.; Khan, Saeed R. Bioorganic and Medicinal Chemistry, 2005, vol. 13, # 8 p. 2873-2880 .

-

Brehm, Isabella; Hinneschiedt, Sabine; Meier, Herbert European Journal of Organic Chemistry, 2002, # 18 p. 3162-3170 .

-

Rao, A. V. Rama; Chanda, Bhanu; Borate, H. B. Tetrahedron, 1982, vol. 38, # 24 p. 3555-3561 .

-

Hartzfeld, Donna G.; Rose, Seth D. Journal of the American Chemical Society, 1993, vol. 115, # 3 p. 850-854 .

-

Bae; Sandifer; Lee; Tryk; Sukenik; Scherson Analytical Chemistry, 1995, vol. 67, # 24 p. 4508-4513 .

| Hazard Code | Hazard Statement | Warning Level |

|---|---|---|

| H302 | Harmful if swallowed | Warning |

| H312 | Harmful in contact with skin | Warning |

| H314 | Causes severe skin burns and eye damage | Danger |

| H332 | Harmful if inhaled | Warning |

| H335 | May cause respiratory irritation | Warning |

Table 3: GHS hazard classifications for 2-(Bromomethyl)-1,4-dimethoxybenzene

Hazard Classes and Categories

The compound is classified under the following hazard classes:

-

Acute Toxicity (Category 4)

-

Skin Corrosion (Category 1B)

-

Specific Target Organ Toxicity - Single Exposure (Category 3)

Comparative Analysis

Comparison with Isomers and Related Compounds

2-(Bromomethyl)-1,4-dimethoxybenzene can be compared with its isomers and related compounds to understand structure-property relationships:

| Compound | CAS Number | Key Differences |

|---|---|---|

| 2-(Bromomethyl)-1,4-dimethoxybenzene | 60732-17-4 | Subject compound |

| 4-(Bromomethyl)-1,2-dimethoxybenzene | 21852-32-4 | Different methoxy positions (1,2 vs 1,4); slightly different physical properties (m.p. 56-58°C) |

| 1-(Bromomethyl)-2,4-dimethoxybenzene | 161919-74-0 | Different bromomethyl position; different reactivity patterns |

| 2-(Bromomethyl)-1,3-dimethoxybenzene | 16932-45-9 | Different methoxy positions; altered electronic effects |

Table 4: Comparison of 2-(Bromomethyl)-1,4-dimethoxybenzene with related compounds

The positional isomers show differences in physical properties, reactivity patterns, and applications in synthetic chemistry, highlighting the importance of structural arrangement in determining chemical behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume